Cas no 1807296-26-9 (4-Cyano-2-ethyl-6-(trifluoromethoxy)benzoic acid)
4-Cyano-2-ethyl-6-(trifluoromethoxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Cyano-2-ethyl-6-(trifluoromethoxy)benzoic acid
-
- Inchi: 1S/C11H8F3NO3/c1-2-7-3-6(5-15)4-8(9(7)10(16)17)18-11(12,13)14/h3-4H,2H2,1H3,(H,16,17)
- InChI Key: SKUCSTVSWJCUHJ-UHFFFAOYSA-N
- SMILES: FC(OC1=CC(C#N)=CC(=C1C(=O)O)CC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 360
- XLogP3: 3.1
- Topological Polar Surface Area: 70.3
4-Cyano-2-ethyl-6-(trifluoromethoxy)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010002782-250mg |
4-Cyano-2-ethyl-6-(trifluoromethoxy)benzoic acid |
1807296-26-9 | 97% | 250mg |
$499.20 | 2023-09-02 | |
| Alichem | A010002782-500mg |
4-Cyano-2-ethyl-6-(trifluoromethoxy)benzoic acid |
1807296-26-9 | 97% | 500mg |
$847.60 | 2023-09-02 | |
| Alichem | A010002782-1g |
4-Cyano-2-ethyl-6-(trifluoromethoxy)benzoic acid |
1807296-26-9 | 97% | 1g |
$1490.00 | 2023-09-02 |
4-Cyano-2-ethyl-6-(trifluoromethoxy)benzoic acid Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 4-Cyano-2-ethyl-6-(trifluoromethoxy)benzoic acid
Introduction to 4-Cyano-2-ethyl-6-(trifluoromethoxy)benzoic acid (CAS No. 1807296-26-9)
4-Cyano-2-ethyl-6-(trifluoromethoxy)benzoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 1807296-26-9, is a derivative of benzoic acid featuring a cyano group, an ethyl substituent, and a trifluoromethoxy moiety. These structural features contribute to its unique chemical properties and potential biological activities, making it a subject of interest for further exploration in drug discovery and development.
The presence of the cyano group at the 4-position of the benzene ring introduces a polar character to the molecule, enhancing its solubility in polar solvents and potentially influencing its interactions with biological targets. The ethyl group at the 2-position adds another layer of steric and electronic effects, which can modulate the compound's reactivity and binding affinity. Additionally, the trifluoromethoxy group at the 6-position is known for its ability to enhance metabolic stability and binding affinity, making it a common feature in many pharmacologically active compounds.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of 4-Cyano-2-ethyl-6-(trifluoromethoxy)benzoic acid with greater accuracy. Studies have suggested that this compound may exhibit properties relevant to various therapeutic areas, including anti-inflammatory, anti-cancer, and anti-microbial applications. The trifluoromethoxy group, in particular, has been shown to improve oral bioavailability and reduce metabolic degradation, which are critical factors in drug design.
In the realm of drug discovery, the synthesis of analogs of 4-Cyano-2-ethyl-6-(trifluoromethoxy)benzoic acid has been a focus of numerous research groups. By modifying specific functional groups or introducing new ones, scientists aim to optimize the compound's pharmacokinetic and pharmacodynamic properties. For instance, replacing the cyano group with other electron-withdrawing or donating groups can alter the compound's electronic distribution and influence its interactions with enzymes and receptors.
The pharmaceutical industry has shown particular interest in benzoic acid derivatives due to their well-documented biological activities. Benzoic acid itself is known for its antimicrobial properties, and modifications to its structure can lead to compounds with enhanced or altered functionalities. The incorporation of fluorine atoms, as seen in 4-Cyano-2-ethyl-6-(trifluoromethoxy)benzoic acid, is a common strategy to improve drug-like properties such as lipophilicity and metabolic stability.
Current research in medicinal chemistry also emphasizes the importance of green chemistry principles in the synthesis of active pharmaceutical ingredients (APIs). The development of efficient and sustainable synthetic routes for compounds like 4-Cyano-2-ethyl-6-(trifluoromethoxy)benzoic acid is crucial for reducing environmental impact while maintaining high yields and purity. Advances in catalytic methods and solvent-free reactions have opened new avenues for synthesizing complex molecules with minimal waste.
The potential applications of 4-Cyano-2-ethyl-6-(trifluoromethoxy)benzoic acid extend beyond traditional pharmaceuticals. Its structural features make it a valuable intermediate in the synthesis of more complex molecules used in agrochemicals, materials science, and specialty chemicals. The ability to fine-tune its properties through structural modifications allows chemists to tailor it for specific industrial applications.
As computational methods continue to evolve, so does our understanding of how structural features influence biological activity. Machine learning models trained on large datasets of bioactive compounds can predict the potential efficacy of 4-Cyano-2-ethyl-6-(trifluoromethoxy)benzoic acid against various targets with remarkable accuracy. This predictive power accelerates the drug discovery process by allowing researchers to prioritize promising candidates for experimental validation.
The role of 4-Cyano-2-ethyl-6-(trifluoromethoxy)benzoic acid in combinatorial chemistry is also noteworthy. Its versatility as a building block enables the rapid assembly of diverse libraries of compounds for high-throughput screening (HTS). This approach has been instrumental in identifying novel lead compounds with therapeutic potential across multiple disease areas.
In conclusion,4-Cyano-2-ethyl-6-(trifluoromethoxy)benzoic acid (CAS No. 1807296-26-9) represents a fascinating example of how structural modifications can yield compounds with significant biological relevance. Its unique combination of functional groups positions it as a valuable asset in both academic research and industrial applications. As our understanding of molecular interactions continues to grow, so too will our ability to harness this compound's potential for advancing human health.
1807296-26-9 (4-Cyano-2-ethyl-6-(trifluoromethoxy)benzoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)